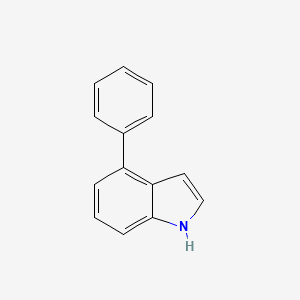

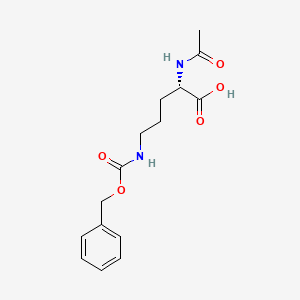

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid

Descripción general

Descripción

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems .

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

This involves the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods .Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

This compound is involved in the synthesis of bioactive molecules and intermediates. For example, the preparation of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine, which are antimetabolites produced by microorganisms, involves a process starting from 5-hydroxy-2-pentanone, leading to 2-(acetylamino)-5-bromo-2-methylpentanoic acid, and further transformations to achieve the desired compounds (Maehr & Leach, 1978). This showcases its role in synthesizing complex amino acids and their derivatives, which could have implications in understanding microbial metabolism and developing antimicrobial agents.

Biochemical Applications

The compound's derivatives have been explored in biochemical contexts, such as in the organo-catalyzed ring-opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid, indicating its potential in polymer chemistry and materials science. The study demonstrates controlled polymerization under mild conditions, leading to poly(alpha-hydroxyacids) with pendant carboxylic acids, which could be significant for developing biodegradable polymers with specific functional properties (Thillaye du Boullay et al., 2010).

Pharmaceutical Research

In the pharmaceutical domain, derivatives of this compound have been investigated for their potential as enzyme inhibitors. For instance, the synthesis of 2,5-Diamino-2-(cyanomethyl)pentanoic acid aimed at creating an irreversible inhibitor of ornithine decarboxylase, although the target compound did not inhibit the enzyme as expected. This type of research contributes to the understanding of enzyme function and the development of novel therapeutic agents, even when initial results might not meet expectations (Abdel-monem & Mikhail, 1978).

Analytical Chemistry

Further, compounds related to "(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid" have applications in analytical chemistry, such as in the development of sensitive probes for detecting carbonyl compounds in environmental samples. This demonstrates its relevance in environmental monitoring and analysis, contributing to the detection and quantification of pollutants (Houdier et al., 2000).

Mecanismo De Acción

Target of Action

The primary target of (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its function . This could result in a decrease in the production of leukotrienes, thereby modulating inflammatory and allergic responses.

Biochemical Pathways

The compound is involved in the leukotriene metabolic pathway . By interacting with Leukotriene A-4 hydrolase, it can potentially affect the production of leukotrienes, which are involved in various biological processes, including inflammation, allergic reactions, and immune responses.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a modulation of the inflammatory and allergic responses. By potentially inhibiting the production of leukotrienes, it could help to reduce inflammation and allergic reactions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-acetamido-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-11(18)17-13(14(19)20)8-5-9-16-15(21)22-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNLQIMJKSMXPD-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Gallium tris[bis(trimethylsilyl)amide]](/img/structure/B3131460.png)

![2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3131462.png)

![N-(3,4-dichlorobenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3131533.png)